![molecular formula C12H13NOS3 B14331331 (Benzyloxy)-N-(1,3-dithiolan-2-ylidene)ethanethioamide CAS No. 110307-76-1](/img/structure/B14331331.png)
(Benzyloxy)-N-(1,3-dithiolan-2-ylidene)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzyloxy)-N-(1,3-dithiolan-2-ylidene)ethanethioamide is a synthetic organic compound that features a benzyloxy group and a dithiolan-2-ylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyloxy)-N-(1,3-dithiolan-2-ylidene)ethanethioamide typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
Formation of the Dithiolan-2-ylidene Moiety: This involves the reaction of a suitable dithiol with a carbonyl compound.
Coupling Reaction: The final step involves coupling the benzyloxy group with the dithiolan-2-ylidene moiety under specific conditions, such as using a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The conditions are optimized for yield and purity, and may include the use of catalysts and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced forms.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced dithiolan derivatives.
Substitution Products: Various substituted benzyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Drug Development: Exploration as a lead compound for new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action for (Benzyloxy)-N-(1,3-dithiolan-2-ylidene)ethanethioamide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Benzyloxy)-N-(1,3-dithiolan-2-ylidene)ethanethioamide: Similar in structure but with different substituents.
This compound: Another compound with a similar core structure but different functional groups.
Uniqueness
Structural Features: The presence of both benzyloxy and dithiolan-2-ylidene groups.
Reactivity: Unique reactivity patterns due to the combination of functional groups.
Eigenschaften
CAS-Nummer |
110307-76-1 |
---|---|
Molekularformel |
C12H13NOS3 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N-(1,3-dithiolan-2-ylidene)-2-phenylmethoxyethanethioamide |
InChI |
InChI=1S/C12H13NOS3/c15-11(13-12-16-6-7-17-12)9-14-8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI-Schlüssel |
GGLHDEZOBMGSNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=NC(=S)COCC2=CC=CC=C2)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.